6-bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Overview
Description
6-bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a bromine atom at the 6th position and a cyclopropyl group at the 1st position of the tetrahydroisoquinoline ring system. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the following steps:
Bromination: The introduction of a bromine atom at the 6th position of the tetrahydroisoquinoline ring. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Cyclopropylation: The addition of a cyclopropyl group at the 1st position. This step often involves the use of cyclopropyl halides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents.
Major Products
Oxidation: Quinoline derivatives.
Reduction: 1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline.
Substitution: Various substituted tetrahydroisoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets. The bromine atom and cyclopropyl group contribute to its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-1,2,3,4-tetrahydroisoquinoline
- 1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline
- 6-chloro-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline
Uniqueness
6-bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the presence of both a bromine atom and a cyclopropyl group, which confer distinct chemical and biological properties
Properties
CAS No. |
2757999-98-5 |
---|---|
Molecular Formula |
C12H15BrClN |
Molecular Weight |
288.6 |
Purity |
95 |
Origin of Product |
United States |
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